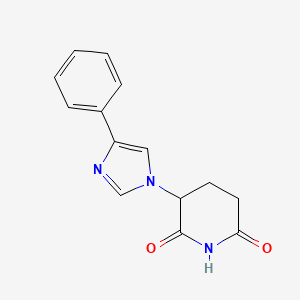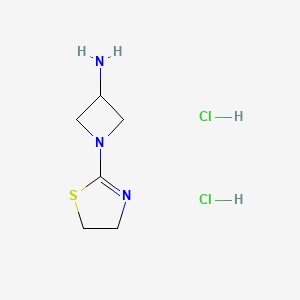
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of azetidines and thiazoles
Preparation Methods
The synthesis of 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of a thioamide with an α-halo ketone to form the thiazole ring. This intermediate can then be reacted with an azetidine derivative under suitable conditions to yield the final product. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
2-Acetylthiazoline: Another thiazole derivative with different functional groups.
1-(4,5-Dihydro-1,3-thiazol-2-yl)ethanone: Similar structure but with an ethanone group instead of an azetidine.
2-Thiazoline, 2-acetyl: A thiazoline derivative with an acetyl group. These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C6H13Cl2N3S |
|---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3S.2ClH/c7-5-3-9(4-5)6-8-1-2-10-6;;/h5H,1-4,7H2;2*1H |
InChI Key |
VVNDVBZFHKJIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N2CC(C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


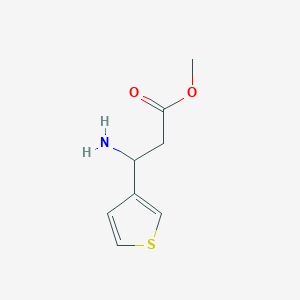
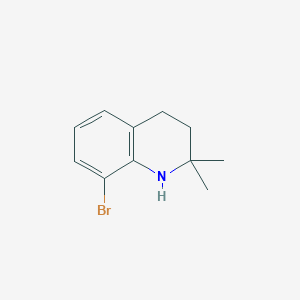
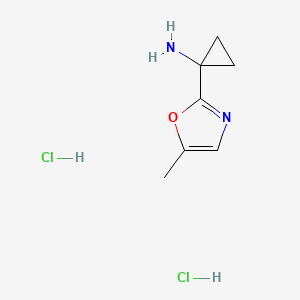
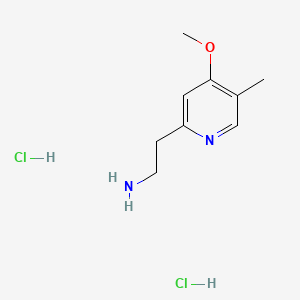
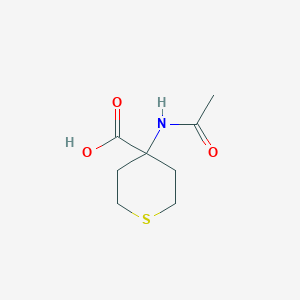
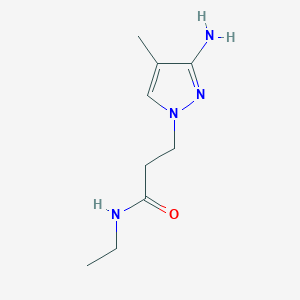
![(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)
![Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)
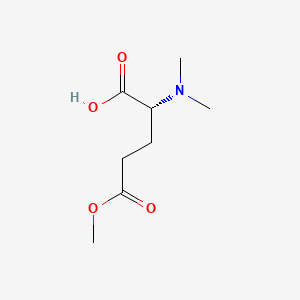
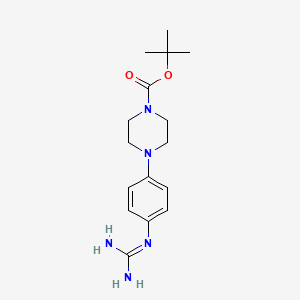
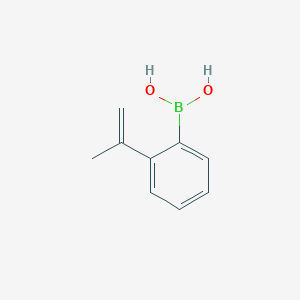
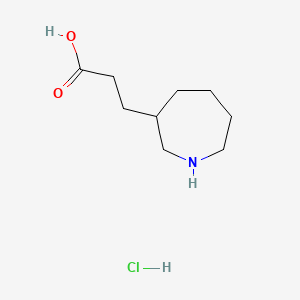
![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
